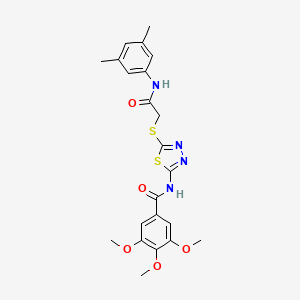
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a thiadiazole ring, a benzamide group, and a thioether linkage. These components are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group might participate in acid-base reactions, while the thiadiazole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis Methods and Chemical Properties
- The formation mechanisms of thiadiazoles, which are related to the chemical structure , have been explored through the condensation of thiobenzamide and N-substituted thioureas, leading to insights into the synthesis of 1,2,4-thiadiazole derivatives (Forlani et al., 2000). This study provides foundational knowledge on the chemical reactions and conditions favorable for creating thiadiazole structures.
- Research into the reaction of diiodo-dimethyl-pyrrole with thioamides resulted in the synthesis of thiadiazole derivatives, highlighting the versatility of starting materials and conditions for generating compounds with thiadiazole cores (Kharitonova et al., 2014).
Potential Applications
- A series of novel thiadiazolotriazin-4-ones were synthesized, demonstrating moderate mosquito-larvicidal and antibacterial activities. This indicates potential applications in the development of new agents for controlling mosquito populations and bacterial pathogens (Castelino et al., 2014).
- The development of zinc phthalocyanine derivatives substituted with thiadiazole groups has been investigated for their high singlet oxygen quantum yield, indicating potential for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Molecular and Structural Analysis
- Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and analyzed for their antimicrobial and antiproliferative properties, demonstrating the relevance of thiadiazole derivatives in developing new therapeutic agents (Gür et al., 2020).
- The study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives revealed their direct inhibition of 5-lipoxygenase, showcasing the anti-inflammatory potential of compounds within this chemical family (Suh et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-12-6-13(2)8-15(7-12)23-18(27)11-32-22-26-25-21(33-22)24-20(28)14-9-16(29-3)19(31-5)17(10-14)30-4/h6-10H,11H2,1-5H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXQWWKOOHDCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2434791.png)
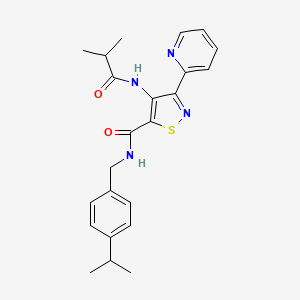
![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2434795.png)

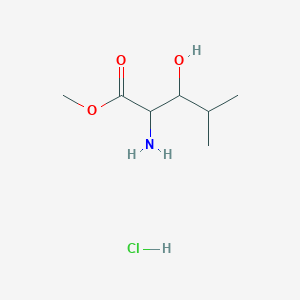
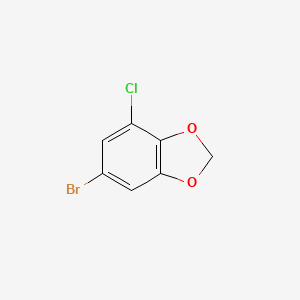
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2434802.png)
![2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2434804.png)
![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)
![N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2434808.png)
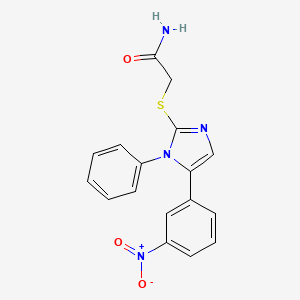
![N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2434810.png)
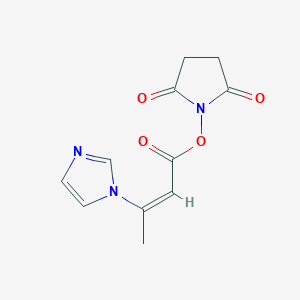
![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)
